molecular formula C16H14N4O2 B11073405 4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile

4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile

Cat. No.: B11073405
M. Wt: 294.31 g/mol
InChI Key: REWQZDRPRDZLII-UHFFFAOYSA-N
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Description

4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the spiro linkage. Detailed synthetic routes and reaction conditions are documented in chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antitumor activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile
  • 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile

Uniqueness

The uniqueness of 4-Amino-4’-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and application .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2'-amino-4-methyl-6'-phenylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile

InChI

InChI=1S/C16H14N4O2/c1-10-7-21-16(22-10)15(9-18)12(11-5-3-2-4-6-11)14(15,8-17)13(19)20-16/h2-6,10,12H,7H2,1H3,(H2,19,20)

InChI Key

REWQZDRPRDZLII-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=CC=C4)C#N

Origin of Product

United States

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